molecular formula C7H5ClN2S2 B13895357 5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine

5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine

Cat. No.: B13895357
M. Wt: 216.7 g/mol
InChI Key: UMADREYFZMNMHV-UHFFFAOYSA-N
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Description

5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-B]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it a valuable scaffold for drug development and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of reagents such as hydrazonoyl halides and triethylamine in solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and computational chemistry can also aid in optimizing the synthetic process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and exerting its pharmacological effects .

Properties

Molecular Formula

C7H5ClN2S2

Molecular Weight

216.7 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5ClN2S2/c1-11-7-10-6-4(12-7)2-3-5(8)9-6/h2-3H,1H3

InChI Key

UMADREYFZMNMHV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=N2)Cl

Origin of Product

United States

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